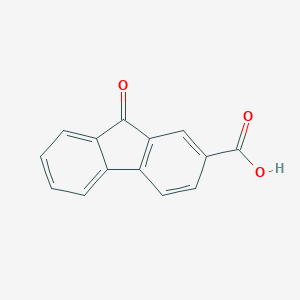

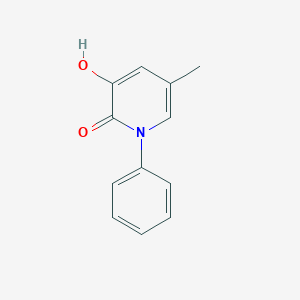

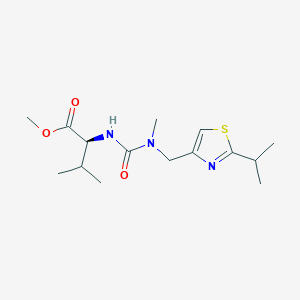

![molecular formula C15H19NO2 B017473 (1R,3S,5R)-2-氮杂双环[3.3.0]辛烷-3-羧酸苄酯 CAS No. 130609-48-2](/img/structure/B17473.png)

(1R,3S,5R)-2-氮杂双环[3.3.0]辛烷-3-羧酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

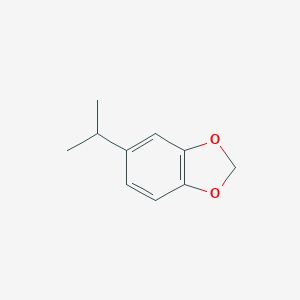

This compound belongs to the family of azabicyclo octane carboxylic acids, which are known for their complex structures and significant potential in synthetic organic chemistry. These compounds serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of closely related azabicyclo octane derivatives typically involves multistep organic reactions. For instance, the synthesis of chiral cyclic amino acid esters, similar to the compound , can be achieved through intramolecular lactonization reactions without the use of chiral catalysts or enzymes, as demonstrated by Moriguchi et al. (2014) (Moriguchi et al., 2014). This suggests that the synthesis of (1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester might similarly employ strategic intramolecular reactions to achieve its complex structure.

Molecular Structure Analysis

The molecular structure of azabicyclo octane derivatives is characterized by their unique bicyclic framework, which impacts their chemical reactivity and physical properties. X-ray crystallography often reveals detailed insights into their three-dimensional conformations. For example, studies by Arias-Pérez et al. (2001) on similar compounds found that NMR spectroscopy and X-ray diffraction are invaluable tools for determining the structural characteristics of these molecules (Arias-Pérez et al., 2001).

Chemical Reactions and Properties

Azabicyclo octane carboxylic acids participate in various chemical reactions, including esterification and nucleophilic substitutions, due to their reactive carboxylic acid and ester groups. The stereochemistry of these compounds significantly influences their reactivity patterns. Guarna et al. (1999) describe the synthesis and reactivity of bicycles derived from tartaric acid and α-amino acids, highlighting the conformational constraints and stereochemical considerations essential in these reactions (Guarna et al., 1999).

科学研究应用

结构研究

结构化学研究已经导致了从氮杂双环[2.2.2]辛烷羧酸衍生的各种酯类化合物的合成和结构阐明,包括与问题化合物相似的近似类似物。这些研究主要利用核磁共振光谱和X射线衍射来确定这些化合物的分子结构和立体化学。例如,Arias-Pérez等人(2001年)合成了一系列来自(±) 3-羟基-1-氮杂双环[2.2.2]辛烷-3-羧酸盐酸盐的酯类化合物,通过光谱分析和X射线衍射方法提供了对它们的分子结构的详细见解 (Arias-Pérez等人,2001年)。

手性化合物的合成

手性化合物的合成,特别是环状氨基酸酯及其类似物,是另一个重要的研究领域。这些化合物,包括结构类似于(1R,3S,5R)-2-氮杂双环[3.3.0]辛烷-3-羧酸苄酯的化合物,通常被合成用于它们在药物化学中的潜在应用以及作为有机合成中的构建块。Moriguchi等人(2014年)报道了手性环状氨基酸酯的合成,展示了获得这些结构复杂分子的方法论进展 (Moriguchi et al., 2014)。

对映选择性合成

含有氮杂双环[3.3.0]辛烷核心的化合物的对映选择性合成,类似于感兴趣的化合物,展示了立体化学在新药物和材料开发中的重要性。Garrido等人(2013年)描述了一种不对称合成方法,产生具有多个立体中心的化合物,突显了这些分子在进一步化学转化中的多功能性 (Garrido et al., 2013)。

电催化环化

已经探索了电催化方法用于将羧酸酯环化形成氮杂双环结构。Elinson等人(2006年)实现了二氰基环丙烷二羧酸酯的立体选择性电催化环化,导致形成氮杂双环[3.1.0]己烷羧酸酯。这项研究强调了电化学方法在合成复杂环状结构中的潜力 (Elinson et al., 2006)。

属性

IUPAC Name |

benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-15(18-10-11-5-2-1-3-6-11)14-9-12-7-4-8-13(12)16-14/h1-3,5-6,12-14,16H,4,7-10H2/t12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDWLCOPRDSQBB-MCIONIFRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(NC2C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H](N[C@@H]2C1)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449747 |

Source

|

| Record name | benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester | |

CAS RN |

130609-48-2 |

Source

|

| Record name | benzyl (2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

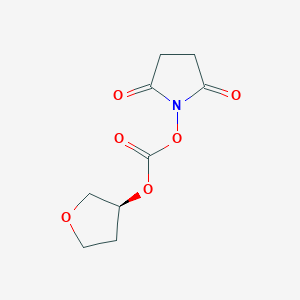

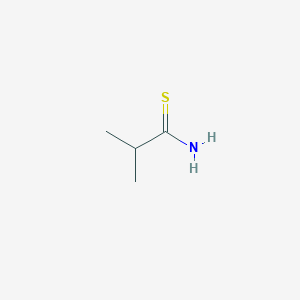

![2,6-Dimethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B17430.png)